1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a carboxamide group, and methylthio and methylbenzyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2-methylbenzylamine with 2-(methylthio)benzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the dihydropyridine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-[(2-methylphenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide: shares similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers.
Benzimidazole derivatives: These compounds also contain aromatic rings and nitrogen atoms, making them structurally similar and often used in medicinal chemistry.
Uniqueness
- The presence of both methylthio and methylbenzyl groups in this compound provides unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.
- The dihydropyridine ring structure is known for its versatility in chemical reactions and biological activities, making this compound a valuable tool in research.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-15-8-3-4-9-16(15)14-23-13-7-10-17(21(23)25)20(24)22-18-11-5-6-12-19(18)26-2/h3-13H,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDWTJVLCCQOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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